2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one
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Overview
Description
2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is a chemical compound with the molecular formula C11H11N3O2. It is a pyrimidinone derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidinones .
Scientific Research Applications
2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles: These compounds have similar structural features and biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities.
Uniqueness
2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H13N3O2/c1-16-9-5-3-2-4-7(9)8-6-10(15)14-11(12)13-8/h2-5,8H,6H2,1H3,(H3,12,13,14,15) |
InChI Key |
NBQCOGCCKYMJKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC(=N2)N |
Origin of Product |
United States |
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